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molecular formula C12H26N2O2 B8441162 (2,2-Dimethoxy-ethyl)-(3-piperidin-1-yl-propyl)-amine

(2,2-Dimethoxy-ethyl)-(3-piperidin-1-yl-propyl)-amine

Cat. No. B8441162
M. Wt: 230.35 g/mol
InChI Key: QBPQCRZBIVWMLW-UHFFFAOYSA-N
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Patent
US08138175B2

Procedure details

To a solution of 1-piperidinepropylamine (3.00 g, 21.1 mmol) in MeOH (60 mL) were added dimethoxyacetaldehyde (45% solution in TBME, 6.5 mL, 25 mmol) magnesium sulfate (22.8 g, 190 mmol), AcOH (5.07 g, 84.4 mmol), and sodium cyanoborohydride (1.99 g, 31.6 mmol) at 0° C. The ice bath was removed, then after 18 h the reaction mixture was partitioned between sat. aq. sodium hyrogencarbonate solution and EtOAc. The organic layer was washed with brine, dried (MgSO4), and evaporated. Chromatography (SiO2; CH2Cl2/MeOH/25% aq. ammonia solution 90:10:0.25) afforded the title compound (2.08 mg, 43%). Colorless liquid, 231.2 (M+H)+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step One
Name
Quantity
5.07 g
Type
reactant
Reaction Step One
Quantity
1.99 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
43%

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:7][CH2:8][CH2:9][NH2:10])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH3:11][O:12][CH:13]([O:16][CH3:17])[CH:14]=O.S([O-])([O-])(=O)=O.[Mg+2].CC(O)=O.C([BH3-])#N.[Na+]>CO>[CH3:11][O:12][CH:13]([O:16][CH3:17])[CH2:14][NH:10][CH2:9][CH2:8][CH2:7][N:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
N1(CCCCC1)CCCN
Name
Quantity
6.5 mL
Type
reactant
Smiles
COC(C=O)OC
Name
Quantity
22.8 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Name
Quantity
5.07 g
Type
reactant
Smiles
CC(=O)O
Name
Quantity
1.99 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
CUSTOM
Type
CUSTOM
Details
after 18 h the reaction mixture was partitioned between sat. aq. sodium hyrogencarbonate solution and EtOAc
Duration
18 h
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC(CNCCCN1CCCCC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.08 mg
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 0%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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